molecular formula C13H9Cl2NO2S B2548086 Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 338748-09-7

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate

Cat. No. B2548086
CAS RN: 338748-09-7
M. Wt: 314.18
InChI Key: QFVCVZNMGLAFNJ-UHFFFAOYSA-N
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Description

“Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” is a chemical compound with the molecular formula C13H9Cl2NO2S . Its average mass is 314.187 Da and its monoisotopic mass is 312.973114 Da .


Physical And Chemical Properties Analysis

“Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” has a molecular formula of C13H9Cl2NO2S, an average mass of 314.187 Da, and a monoisotopic mass of 312.973114 Da .

Scientific Research Applications

Herbicide Synthesis

Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate: serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . This herbicide, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The compound’s nitration process, optimized using continuous flow microreactors, significantly improves reaction efficiency and yield compared to traditional batch reactors .

Anti-Inflammatory Activity

The compound 3-{[(2,3-dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione , derived from a similar scaffold, has been screened for anti-inflammatory activity. Further studies could explore the anti-inflammatory potential of our target compound .

properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c1-18-13(17)10-7-8(5-6-16-10)19-11-4-2-3-9(14)12(11)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVCVZNMGLAFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325293
Record name methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338748-09-7
Record name methyl 4-(2,3-dichlorophenyl)sulfanylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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